

A Technical Guide to the Spectral Analysis of 9-Bromo-1-nonanol

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Compound of Interest

Compound Name: 9-Bromo-1-nonanol

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This technical guide provides a comprehensive overview of the spectral data for **9-bromo-1-nonanol**, a valuable bifunctional molecule often utilized in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document also outlines the experimental protocols typically employed to acquire such data, ensuring replicability and deeper understanding for research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum of **9-bromo-1-nonanol** in CDCl_3 exhibits characteristic signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.64	t	2H	-CH ₂ OH
3.40	t	2H	-CH ₂ Br
1.85	p	2H	-CH ₂ CH ₂ Br
1.57	p	2H	-CH ₂ CH ₂ OH
1.25-1.45	m	10H	-(CH ₂) ₅ -
1.50 (variable)	s	1H	-OH

t = triplet, p = pentet, m = multiplet, s = singlet

The ¹³C NMR spectrum provides information on the different carbon environments.

Chemical Shift (δ) ppm	Assignment
62.9	C1 (-CH ₂ OH)
39.1	C9 (-CH ₂ Br)
34.0	C2
32.8	C8
29.4	C4, C5, C6
28.7	C3
28.1	C7
25.7	-

Experimental Protocol for NMR Spectroscopy:

A sample of **9-bromo-1-nonanol** is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.^{[1][2]} The concentration is usually in the range of 5-25 mg/mL. The spectrum is acquired on an NMR spectrometer, for instance, a 400 MHz

instrument. For ^1H NMR, the spectral width is set from approximately -1 to 11 ppm. For ^{13}C NMR, the spectral width is typically 0 to 220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The addition of a few drops of D_2O to the NMR tube can be used to confirm the hydroxyl proton signal, as the -OH peak will disappear upon exchange with deuterium.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm^{-1})	Description of Vibration
3330 (broad)	O-H stretch (alcohol)
2925, 2854	C-H stretch (alkane)
1465	C-H bend (alkane)
1058	C-O stretch (primary alcohol)
645	C-Br stretch

Experimental Protocol for IR Spectroscopy:

For a liquid sample like **9-bromo-1-nonanol**, the spectrum is often obtained neat, meaning without a solvent.[4] A drop of the pure liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[5][6] The plates are then placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is typically run first and automatically subtracted from the sample spectrum.[6] The spectrum is recorded over the standard mid-IR range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/z	Relative Intensity	Assignment
222/224	Low	$[M]^+$ (Molecular ion peak with $^{19}\text{Br}/^{81}\text{Br}$ isotopes)
143	Moderate	$[M - \text{Br}]^+$
125	Moderate	$[M - \text{Br} - \text{H}_2\text{O}]^+$
Base Peak	High	Varies (often a smaller fragment)

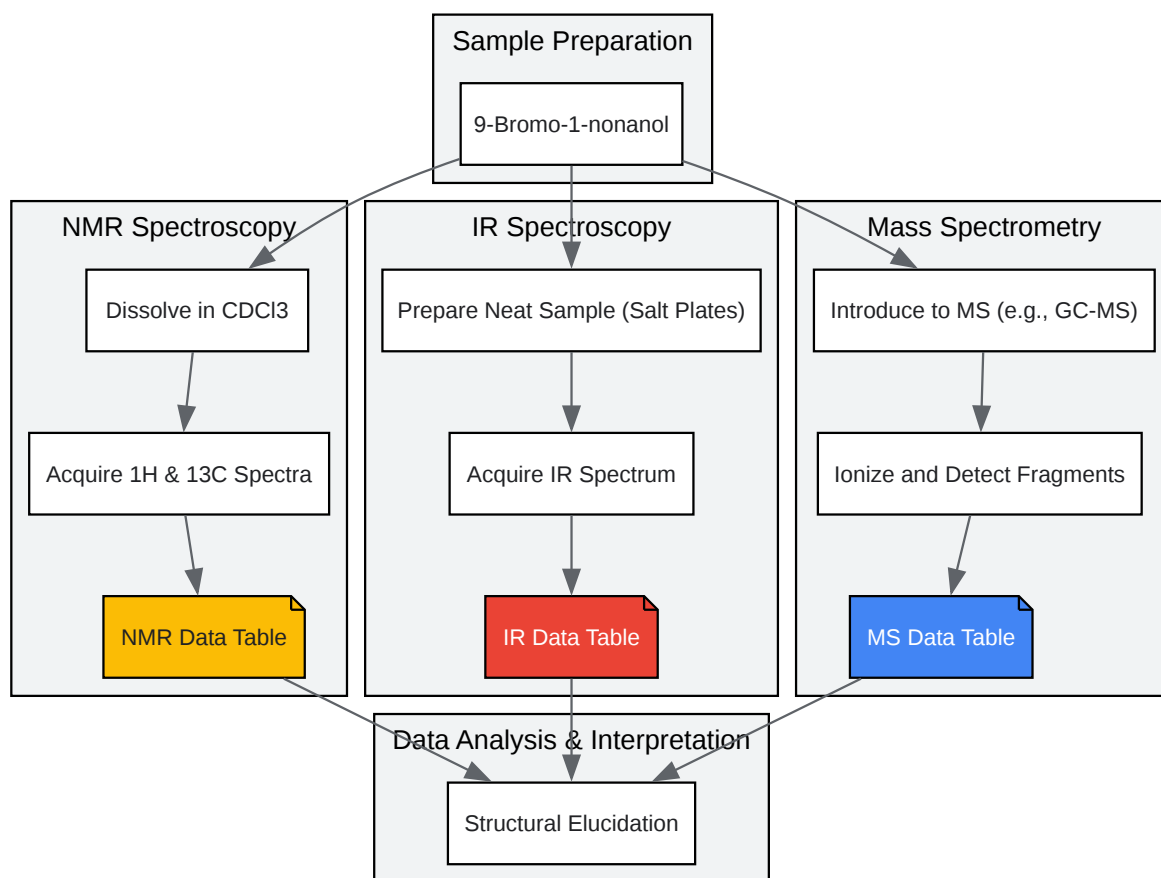
The mass spectrum of **9-bromo-1-nonanol** will show a characteristic pair of peaks for the molecular ion ($[M]^+$ and $[M+2]^+$) of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ^{79}Br and ^{81}Br .^[7]

Experimental Protocol for Mass Spectrometry:

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).^[8] In electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.^[8] The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.^[9] The detector records the abundance of each ion, generating the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of **9-bromo-1-nonanol**.



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Caption: Workflow for the spectral analysis of **9-bromo-1-nonanol**.

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